Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is a chemical compound that combines diisobutylamine with 4,6-dichloropyrimidine-5-carboxylic acid. This compound is primarily utilized in pharmaceutical applications as an intermediate for synthesizing various drugs and biologically active molecules. The structural integration of the diisobutylamine moiety enhances the compound's solubility and biological activity, making it a valuable component in medicinal chemistry.
The primary source of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is through chemical synthesis involving its constituent parts: diisobutylamine and 4,6-dichloropyrimidine-5-carboxylic acid. The latter can be sourced from chemical suppliers or synthesized through established laboratory methods.
This compound falls under the category of amine derivatives and pyrimidine carboxylic acid esters. It is classified based on its functional groups, which include an amine group (from diisobutylamine) and a carboxylate group (from 4,6-dichloropyrimidine-5-carboxylic acid).
The synthesis of diisobutylamine 4,6-dichloropyrimidine-5-carboxylate typically involves the esterification reaction between diisobutylamine and 4,6-dichloropyrimidine-5-carboxylic acid. This reaction can be carried out under acidic conditions to facilitate the formation of the ester bond.
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate can undergo various chemical reactions typical for esters and amines:
The reaction conditions (temperature, solvent choice, and catalyst presence) significantly influence the rate and yield of these reactions.
The mechanism of action for diisobutylamine 4,6-dichloropyrimidine-5-carboxylate primarily involves its interaction with biological targets in pharmaceutical applications. It may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to biologically relevant molecules.
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate is primarily used in:
This compound exemplifies the importance of functionalized pyrimidines in drug discovery and development, highlighting its potential utility in various scientific fields.
The 4,6-dichloropyrimidine-5-carboxylate moiety serves as a privileged heterocyclic scaffold in medicinal chemistry due to its dual hydrogen-bonding capability, aromatic character, and capacity for regioselective substitution. This tricyclic system features electron-deficient chlorine atoms at the 4- and 6-positions that activate the ring toward nucleophilic displacement reactions, enabling sequential derivatization to create diverse libraries of bioactive molecules [2] [4]. The electron-withdrawing carboxylate group at position 5 further enhances this reactivity while adding a vector for salt formation or prodrug strategies, as exemplified in the diisobutylamine adduct.
Structurally, this scaffold mimics purine bases, allowing it to interact with biological targets involved in nucleotide metabolism and signaling pathways. The chlorine substituents provide points for targeted modifications, while the carboxylic acid functionality (prior to salt formation) offers a handle for solubility modulation. The molecular weight (192.99 g/mol for the acid form) and moderate lipophilicity (LogP ~1.6 for analogues) align with drug-like properties [4] [8]. Stability studies indicate that storage under inert atmosphere at temperatures below -20°C is recommended for the carboxylic acid precursor to prevent decarboxylation or hydrolysis, underscoring the reactivity that makes this scaffold valuable for further transformations [4].
Table 1: Physicochemical Properties of Pyrimidine-5-carboxylic Acid Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
4,6-Dichloropyrimidine-5-carboxylic acid | 87600-98-4 | C₅H₂Cl₂N₂O₂ | 192.99 | Carboxylic acid, Dichloro |
4,6-Dichloropyrimidine-5-carboxaldehyde | 5305-40-8 | C₅H₂Cl₂N₂O | 176.99 | Aldehyde |
Diisobutylamine 4,6-dichloropyrimidine-5-carboxylate | Not specified | C₁₃H₂₁Cl₂N₃O₂ | 306.24 | Carboxylate salt, Tertiary amine |
Diisobutylamine serves as a counterion that transforms the crystalline structure and solubility profile of 4,6-dichloropyrimidine-5-carboxylic acid. The formation of this amine salt directly addresses the limited aqueous solubility often observed with crystalline carboxylic acids, a critical modification for improving bioavailability in drug development [1]. The branched aliphatic chains (isobutyl groups) of the diisobutylamine moiety impart steric bulk that disrupts crystal lattice packing energy, typically leading to higher dissolution rates compared to the parent acid or salts with smaller counterions like sodium.
The tertiary amine functionality within diisobutylamine provides pH-dependent solubility, enhancing dissolution in the acidic environment of the stomach while potentially reducing precipitation in the neutral intestine. This property is particularly valuable for oral drug delivery. Furthermore, the lipophilic isobutyl groups may facilitate passive diffusion across biological membranes, potentially improving cellular penetration and absorption. While specific pharmacokinetic data for this salt is not publicly available, the molecular structure (C₁₃H₂₁Cl₂N₃O₂; PubChem CID: 118989766) suggests a balanced molecular weight (306.24 g/mol) that remains within acceptable ranges for membrane permeability [1].
Table 2: Comparative Properties of Carboxylate Salt Forms
Property | 4,6-Dichloropyrimidine-5-carboxylic Acid | Diisobutylamine Salt | Functional Impact |
---|---|---|---|
Molecular Weight | 192.99 g/mol | 306.24 g/mol | Moderate increase may influence permeability |
Polar Surface Area | ~75 Ų (estimated) | Reduced via ion pairing | Potential for enhanced membrane transit |
Crystallinity | High (requires cold storage) | Modified crystal lattice | Improved powder handling and stability |
Solubility Profile | Limited aqueous solubility | Enhanced in acidic pH | Better GI absorption potential |
Chemical Stability | Sensitive to decarboxylation | Stabilized via salt formation | Longer shelf life |
The therapeutic exploration of dichloropyrimidine derivatives originated with antimetabolite cancer drugs but has dramatically expanded into kinase inhibition, anti-inflammatory agents, and immunomodulators. Early work focused on 5-fluorouracil derivatives, establishing pyrimidines as anticancer scaffolds. The introduction of dichloro substitution patterns represented a strategic evolution, providing sites for selective displacement that enabled the development of targeted therapies [7]. The synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8) via Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine was a pivotal advancement, demonstrating yields up to 95% and establishing reliable access to 5-functionalized derivatives [7].
The progression toward carboxylate derivatives and their salts reflects a maturation in scaffold optimization. Patents such as US9790235B2 (covering MK2 inhibitors for inflammatory disorders) and US9758492B2 (IDO inhibitors for cancer immunotherapy) demonstrate how dichloropyrimidine cores serve as central pharmacophores in modern targeted therapies [10]. These patents exemplify the strategic use of the 4,6-dichloro scaffold for sequential derivatization – typically displacing the C4 chloride with an aniline or other amine while modifying the C5 position (carboxylate in this case) to engage specific enzymatic pockets. The specific application of diisobutylamine salts in these contexts represents a formulation strategy to enhance the developability of active pharmaceutical ingredients containing the carboxylic acid functionality.
Table 3: Evolution of Dichloropyrimidine Derivatives in Drug Development
Era | Key Derivatives | Therapeutic Applications | Technical Advancements |
---|---|---|---|
1950s-1970s | Halogenated pyrimidines (e.g., 5-FU) | Anticancer antimetabolites | Proof-of-concept for pyrimidine bioactivity |
1980s-1990s | 4,6-Diamino/alkoxy pyrimidines | Kinase inhibitor prototypes | Regioselective substitution chemistry |
Early 2000s | 5-Aldehyde derivatives (e.g., CAS 5305-40-8) | Synthetic intermediates | Vilsmeier-Haack formulation (95% yield) [7] |
2010-Present | Carboxylate salts (e.g., diisobutylamine salt) | Targeted therapeutics (MK2, IDO inhibitors) | Salt formation for optimized properties [1] [10] |
The structural trajectory demonstrates increasing molecular complexity: from simple halogenated bases → dialkoxy/diamino intermediates → aldehydes (enabling reductive amination) → carboxylic acids/carboxylate salts. This evolution reflects medicinal chemistry's response to the need for compounds that balance target potency with developability. The diisobutylamine salt represents a contemporary solution to formulation challenges associated with crystalline acidic compounds, enabling progression of dichloropyrimidine derivatives into advanced preclinical and clinical development.
Compounds Referenced:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2